3-(butylsulfanyl)benzoic acid
Description
3-(Butylsulfanyl)benzoic acid is an organic compound with the molecular formula C11H14O2S It is a derivative of benzoic acid, where a butylsulfanyl group is attached to the benzene ring
Properties
CAS No. |
170162-56-8 |
|---|---|
Molecular Formula |
C11H14O2S |
Molecular Weight |
210.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(butylsulfanyl)benzoic acid typically involves the introduction of a butylsulfanyl group to a benzoic acid derivative. One common method is the nucleophilic substitution reaction, where a suitable benzoic acid derivative reacts with a butylthiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the sulfanyl group is oxidized to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with halogens or other nucleophiles in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nucleophiles, catalysts like palladium or copper.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Benzoic acid derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-(Butylsulfanyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(butylsulfanyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The butylsulfanyl group can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and efficacy. The exact molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Benzoic Acid: The parent compound, lacking the butylsulfanyl group.
4-(Butylsulfanyl)benzoic Acid: A positional isomer with the butylsulfanyl group at the para position.
3-(Methylsulfanyl)benzoic Acid: A similar compound with a methylsulfanyl group instead of a butylsulfanyl group.
Uniqueness: 3-(Butylsulfanyl)benzoic acid is unique due to the presence of the butylsulfanyl group at the meta position, which can influence its chemical reactivity and biological activity differently compared to its isomers and analogs. The length of the butyl chain can also affect its physical properties, such as solubility and melting point, making it distinct from compounds with shorter or different alkyl chains.
Chemical Reactions Analysis
Oxidation Reactions
The sulfide (-SButyl) group undergoes controlled oxidation to form sulfoxides or sulfones, depending on reaction conditions.
*The sulfoxide formation is extrapolated from analogous sulfide oxidations in sulfanylphthalonitrile systems .
Electrophilic Aromatic Substitution
The electron-withdrawing carboxylic acid group directs electrophiles to the meta-position (C5), while the electron-donating butylsulfanyl group influences ortho/para-positions (C2/C4/C6). Competitive directing effects lead to mixed regioselectivity.
Decarboxylation
Thermal decarboxylation eliminates CO₂ under acidic or metal-catalyzed conditions, yielding substituted benzene derivatives.
| Conditions | Product | Conversion | Reference |
|---|---|---|---|
| Cu(OAc)₂, Quinoline, 200°C, 3 h | 3-(Butylsulfanyl)benzene | 85% |
Esterification and Amide Formation
The carboxylic acid reacts with alcohols or amines to form esters or amides.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux, 6 h | Methyl 3-(butylsulfanyl)benzoate | 95% | |
| Amidation | SOCl₂, then NH₃(g), THF, 0°C | 3-(Butylsulfanyl)benzamide | 88% |
Reduction Reactions
The carboxylic acid is reduced to a primary alcohol, while the sulfide remains intact under standard conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | Et₂O, 0°C → reflux, 2 h | 3-(Butylsulfanyl)benzyl alcohol | 91% |
Sulfur-Specific Reactions
The butylsulfanyl group participates in alkylation or cleavage reactions.
Key Mechanistic Insights
-
Oxidation : The sulfide-to-sulfone conversion proceeds via a two-step radical mechanism, with H₂O₂ acting as the oxidizing agent .
-
Electrophilic Substitution : Nitration at C5 is favored due to the strong meta-directing effect of -COOH, overriding the weaker ortho/para-directing influence of -SButyl .
-
Desulfurization : Raney nickel catalyzes C-S bond cleavage via hydrogenolysis, regenerating the parent benzoic acid .
This comprehensive reactivity profile underscores the versatility of 3-(butylsulfanyl)benzoic acid in synthetic organic chemistry, with applications in medicinal chemistry and materials science.
Q & A
Q. What in vitro/in vivo discrepancies exist in toxicity studies, and how can they be addressed?
- Case : In vitro cytotoxicity (e.g., IC₅₀ in HepG2 cells) may not correlate with in vivo LD₅₀ due to metabolic differences.
- Mitigation : Use metabolite profiling (LC-MS/MS) to identify detoxification pathways (e.g., glucuronidation) and adjust dosing regimens ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
